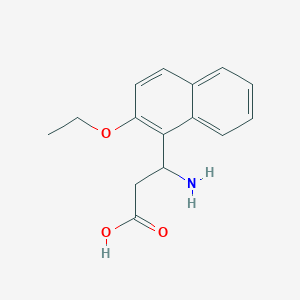
3-Amino-3-(2-ethoxynaphthalen-1-YL)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-3-(2-ethoxynaphthalen-1-yl)propanoic acid is a chemical compound with the molecular formula C15H17NO3 It is a derivative of alanine, featuring an amino group and an ethoxy-naphthalene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(2-ethoxynaphthalen-1-yl)propanoic acid typically involves the reaction of 2-ethoxynaphthalene with a suitable amino acid precursor under controlled conditions. One common method involves the use of a Grignard reagent to introduce the ethoxy-naphthalene group, followed by amination to introduce the amino group. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. Catalysts and automated systems are often employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-3-(2-ethoxynaphthalen-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions, often in the presence of a base like pyridine or triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
3-Amino-3-(2-ethoxynaphthalen-1-yl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including dyes and polymers.
Wirkmechanismus
The mechanism of action of 3-Amino-3-(2-ethoxynaphthalen-1-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy-naphthalene moiety allows for π-π interactions with aromatic residues in proteins, while the amino group can form hydrogen bonds. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Amino-3-naphthalen-1-yl-propionic acid: Similar structure but lacks the ethoxy group.
2-Amino-3-(naphthalen-1-yl)propanoic acid: Another alanine derivative with a naphthalene moiety.
Uniqueness
3-Amino-3-(2-ethoxynaphthalen-1-yl)propanoic acid is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological interactions. This structural feature can enhance its solubility and binding affinity to certain targets, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
682804-42-8 |
|---|---|
Molekularformel |
C15H17NO3 |
Molekulargewicht |
259.30 g/mol |
IUPAC-Name |
3-amino-3-(2-ethoxynaphthalen-1-yl)propanoic acid |
InChI |
InChI=1S/C15H17NO3/c1-2-19-13-8-7-10-5-3-4-6-11(10)15(13)12(16)9-14(17)18/h3-8,12H,2,9,16H2,1H3,(H,17,18) |
InChI-Schlüssel |
PSFKCTQMDMQBMA-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(CC(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-((6-Fluoroimidazo[1,2-a]pyridin-2-yl)methyl)-1H-pyrazole-3-carboxylic acid](/img/structure/B15065986.png)




![3-Iodo-5-methyl-1H-pyrazolo[4,3-D]pyrimidine](/img/structure/B15066019.png)
![(S)-2',3',4',9'-Tetrahydrospiro[cyclobutane-1,1'-pyrido[3,4-B]indole]-3'-carboxylic acid](/img/structure/B15066026.png)


![2-(4-chloro-2-methoxyphenyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B15066039.png)
![5H-[1]Benzopyrano[2,3-b]pyridin-5-one, 8-(ethylamino)-2-methyl-](/img/structure/B15066040.png)
![3-Phenylfuro[3,4-b]quinoxalin-1(3H)-one](/img/structure/B15066045.png)
